6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
- It selectively targets the sigma-2 receptor , which has been implicated in intracellular calcium regulation and cholesterol homeostasis .
- The sigma-2 receptor has gained attention due to its role in neuropathic pain management.
6-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: , is a compound with potential pharmacological properties.
Preparation Methods
Synthetic Routes: One method involves condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols to yield products of heterocyclization.
Industrial Production: Specific industrial-scale methods are not widely documented, but research efforts focus on developing efficient synthetic routes.
Chemical Reactions Analysis
Reactions: CM398 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: These reactions likely involve reagents such as oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
Major Products: Detailed information on major products resulting from these reactions would require further investigation.
Scientific Research Applications
Chemistry: CM398 serves as a valuable tool for studying sigma receptors and their ligands.
Biology: Its effects on intracellular calcium and cholesterol regulation warrant exploration in cellular models.
Medicine: CM398’s potential in neuropathic pain management is promising.
Industry: While not directly used in industry, understanding its pharmacological properties informs drug development.
Mechanism of Action
- CM398’s mechanism involves binding to the sigma-2 receptor (Tmem97).
- It may modulate intracellular calcium levels and impact cholesterol metabolism.
- Further studies are needed to elucidate downstream pathways.
Comparison with Similar Compounds
Unique Features: CM398’s high selectivity for the sigma-2 receptor distinguishes it from other compounds.
Similar Compounds: While CM398 stands out, related compounds include other sigma receptor ligands and pain therapeutics.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O3/c1-17-13(9-14(20)18(2)16(17)22)15(21)19-8-7-11-5-3-4-6-12(11)10-19/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
GGAAYKFRDZZTKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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